molecular formula C16H22BrClN2O B6694365 N-[[1-(4-bromophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride

N-[[1-(4-bromophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B6694365
M. Wt: 373.7 g/mol
InChI Key: ATVDUQPOPNPUOF-UHFFFAOYSA-N
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Description

N-[[1-(4-bromophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclobutyl ring substituted with a bromophenyl group, linked to a pyrrolidine carboxamide moiety, and is typically available as a hydrochloride salt to enhance its stability and solubility.

Properties

IUPAC Name

N-[[1-(4-bromophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O.ClH/c17-14-4-2-13(3-5-14)16(7-1-8-16)11-19-15(20)12-6-9-18-10-12;/h2-5,12,18H,1,6-11H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVDUQPOPNPUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2CCNC2)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-bromophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride typically involves several key steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene or through intramolecular cyclization of a suitable precursor.

    Coupling with Pyrrolidine: The cyclobutyl bromophenyl intermediate is then coupled with pyrrolidine-3-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and bromination steps, as well as automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the pyrrolidine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromophenyl group or the amide functionality using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[1-(4-bromophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclobutyl and bromophenyl groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with central nervous system receptors, making it a candidate for the treatment of neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[1-(4-bromophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine carboxamide moiety could interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(4-chlorophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride
  • N-[[1-(4-fluorophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride
  • N-[[1-(4-methylphenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride

Uniqueness

Compared to its analogs, N-[[1-(4-bromophenyl)cyclobutyl]methyl]pyrrolidine-3-carboxamide;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine’s larger atomic size and electron-withdrawing nature can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy or selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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